molecular formula C20H24BrN5O B6563910 2-[4-(4-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946384-50-5

2-[4-(4-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Numéro de catalogue: B6563910
Numéro CAS: 946384-50-5
Poids moléculaire: 430.3 g/mol
Clé InChI: AFDMKLUIXRZXTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(4-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a nitrogen-rich heterocyclic core. Its structure includes a 4-methylpyrimidine scaffold substituted at position 2 with a 4-(4-bromobenzoyl)piperazine moiety and at position 6 with a pyrrolidin-1-yl group. The compound’s molecular formula is C21H25BrN6O (calculated based on analogs in and ), with a molecular weight of approximately 473.37 g/mol. The 4-bromobenzoyl group introduces electron-withdrawing and lipophilic characteristics, while the pyrrolidine ring contributes to conformational flexibility and basicity.

Propriétés

IUPAC Name

(4-bromophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN5O/c1-15-14-18(24-8-2-3-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-4-6-17(21)7-5-16/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDMKLUIXRZXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-[4-(4-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound notable for its structural features, which include a piperazine ring and a pyrimidine core with a bromobenzoyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent.

The molecular formula of this compound is C20H24BrN5OC_{20}H_{24}BrN_5O, with a molecular weight of 430.3 g/mol. Its unique structure allows for diverse chemical reactivity, making it a subject of interest in pharmacological studies.

Biological Activity

Research indicates that compounds containing piperazine and pyrimidine moieties often exhibit significant biological activities. The specific biological activities of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine have not been extensively studied, but preliminary findings suggest potential applications in several areas:

Antitumor Activity

Studies on similar compounds have shown that piperazine derivatives can possess antitumor properties. For instance, the presence of the bromobenzoyl group may enhance the compound's ability to interact with specific cancer cell receptors, potentially inhibiting tumor growth.

Antimicrobial Properties

Research suggests that piperazine and pyrimidine derivatives can exhibit antimicrobial activity. The structural characteristics of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine may confer similar properties, making it a candidate for further exploration in combating bacterial and fungal infections.

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidineMethoxy groups and piperidineEnhanced solubility; potential antitumor activity
2-[4-(phenylcarbamoyl)piperazin-1-yl]-pyrimidinesPhenyl substituentsAnti-inflammatory properties
5-ArylpyrimidinesArylpyridine derivativesKnown for kinase inhibitory activities

Comparaison Avec Des Composés Similaires

Key Observations :

  • Bromobenzoyl Position: The para-bromo substitution in the target compound (vs.
  • Heterocyclic Side Chains : Replacing pyrrolidine with piperidine (6-membered ring) increases lipophilicity and basicity, which may alter pharmacokinetic properties like membrane permeability .
  • Sulfonyl vs. Benzoyl Groups : Sulfonyl substituents (e.g., in ) introduce higher polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration compared to the bromobenzoyl group .

Analogues with Modified Pyrimidine Cores

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Piperidin-1-yl, amine at C2 C10H17N5 Simpler structure; lacks piperazine-benzoyl moiety, reducing molecular complexity
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Benzodioxolyl, methylpiperazine C21H21N5O3 Fused pyrido-pyrimidinone core; methylpiperazine enhances metabolic stability

Key Observations :

  • Functional Group Diversity : The target compound’s piperazine-benzoyl group provides a larger surface area for hydrophobic interactions compared to simpler pyrimidines (e.g., ), which may enhance binding affinity to protein targets.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to those for analogs in , involving nucleophilic substitution or coupling reactions. However, the 4-bromobenzoyl group may require careful optimization to avoid steric challenges during piperazine functionalization.
  • Biological Relevance : Pyrrolidine and piperazine moieties are common in kinase inhibitors (e.g., JAK/STAT pathways) and GPCR-targeting drugs . The bromobenzoyl group’s electron-deficient aromatic ring may facilitate π-π stacking with receptor tyrosine kinases.
  • Pharmacokinetic Predictions : The compound’s logP (estimated ~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. Comparatively, sulfonyl-containing analogs (e.g., ) may exhibit lower logP values (~2.8), favoring renal excretion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.